molecular formula C13H9N3O3 B15217808 2-Amino-6-nitroacridin-9(10H)-one CAS No. 65163-80-6

2-Amino-6-nitroacridin-9(10H)-one

Cat. No.: B15217808
CAS No.: 65163-80-6
M. Wt: 255.23 g/mol
InChI Key: HIXDTJUOZDMHGC-UHFFFAOYSA-N
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Description

2-Amino-6-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their planar structure and are often used in dyes, antiseptics, and as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-nitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one followed by the introduction of an amino group. One common method is:

    Nitration: Acridin-9(10H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro or nitroso group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro derivative.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diaminoacridin-9(10H)-one.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a fluorescent probe due to its planar structure and ability to intercalate with DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitroacridin-9(10H)-one, particularly in biological systems, involves intercalation with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell death. The amino and nitro groups can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.

    Proflavine: An acridine derivative used as an antiseptic and in the treatment of wounds.

    Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.

Uniqueness

2-Amino-6-nitroacridin-9(10H)-one is unique due to the presence of both amino and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with biological molecules and make it a versatile compound for various applications.

Properties

CAS No.

65163-80-6

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-6-nitro-10H-acridin-9-one

InChI

InChI=1S/C13H9N3O3/c14-7-1-4-11-10(5-7)13(17)9-3-2-8(16(18)19)6-12(9)15-11/h1-6H,14H2,(H,15,17)

InChI Key

HIXDTJUOZDMHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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